molecular formula C21H26O7 B046503 (+)-8-Methoxyisolariciresinol CAS No. 136082-41-2

(+)-8-Methoxyisolariciresinol

Cat. No.: B046503
CAS No.: 136082-41-2
M. Wt: 390.4 g/mol
InChI Key: ZPRAJLPWRSLALC-SUNYJGFJSA-N
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Description

(+)-8-Methoxyisolariciresinol: is a naturally occurring lignan, a type of phenolic compound found in various plants Lignans are known for their antioxidant properties and potential health benefits

Scientific Research Applications

Chemistry: In chemistry, (+)-8-Methoxyisolariciresinol is studied for its antioxidant properties and potential as a precursor for the synthesis of other complex lignans.

Biology: In biological research, this compound is investigated for its potential health benefits, including anti-inflammatory and anticancer properties. It is also studied for its role in plant defense mechanisms.

Medicine: In medicine, this compound is explored for its potential therapeutic applications, such as in the treatment of cancer, cardiovascular diseases, and neurodegenerative disorders.

Industry: In the industrial sector, this compound is used in the development of natural antioxidants for food preservation and cosmetic formulations.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (+)-8-Methoxyisolariciresinol typically involves several steps, starting from simpler phenolic compounds. One common method includes the oxidative coupling of coniferyl alcohol derivatives, followed by methylation to introduce the methoxy group. The reaction conditions often require the use of oxidizing agents such as potassium permanganate or hydrogen peroxide, and methylation agents like dimethyl sulfate or methyl iodide.

Industrial Production Methods: Industrial production of this compound may involve biotechnological approaches, such as the use of genetically modified microorganisms to produce the compound from renewable resources. This method is advantageous due to its sustainability and potential for large-scale production.

Chemical Reactions Analysis

Types of Reactions: (+)-8-Methoxyisolariciresinol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into more reduced forms, such as dihydro derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, thiols) can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives.

Mechanism of Action

The mechanism of action of (+)-8-Methoxyisolariciresinol involves its interaction with various molecular targets and pathways. It exerts its effects primarily through its antioxidant activity, scavenging free radicals and reducing oxidative stress. Additionally, it may modulate signaling pathways involved in inflammation and cell proliferation, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

    Secoisolariciresinol: Another lignan with similar antioxidant properties.

    Matairesinol: Known for its potential health benefits and structural similarity.

    Pinoresinol: A lignan with comparable biological activities.

Uniqueness: (+)-8-Methoxyisolariciresinol is unique due to its specific methoxy group, which may enhance its antioxidant properties and influence its biological activities differently compared to other lignans.

Properties

IUPAC Name

(6R,7R,8S)-8-(4-hydroxy-3-methoxyphenyl)-6,7-bis(hydroxymethyl)-1,3-dimethoxy-5,6,7,8-tetrahydronaphthalen-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26O7/c1-26-16-7-11(4-5-15(16)24)18-14(10-23)13(9-22)6-12-8-17(27-2)20(25)21(28-3)19(12)18/h4-5,7-8,13-14,18,22-25H,6,9-10H2,1-3H3/t13-,14-,18+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPRAJLPWRSLALC-SUNYJGFJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C2C(C(C(CC2=C1)CO)CO)C3=CC(=C(C=C3)O)OC)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C(=C2[C@@H]([C@H]([C@@H](CC2=C1)CO)CO)C3=CC(=C(C=C3)O)OC)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of finding (+)-8-Methoxyisolariciresinol and other lignans in plants like Justicia diffusa var. prostrata?

A1: Lignans are a class of natural products with a wide range of biological activities. Discovering new sources of lignans like this compound in plants like Justicia diffusa var. prostrata [] allows researchers to further investigate their potential medicinal properties and explore their use in drug development or as starting points for the synthesis of novel therapeutics.

Q2: Are there established analytical methods to identify and quantify lignans like this compound in plant extracts?

A2: Yes, researchers often utilize techniques like High-Performance Liquid Chromatography (HPLC) for the separation and analysis of lignan glycosides in plant extracts. For instance, one study successfully employed Reverse Phase-HPLC (RP-HPLC) to determine the content of four lignan glycosides, although not specifically this compound, in the roots of Gaultheria yunnanensis []. This demonstrates the applicability of such techniques for analyzing similar compounds in various plant species.

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